4-Bromo-2-chlorothiophene
Overview
Description
4-Bromo-2-chlorothiophene is a halogenated thiophene, a class of compounds that are of interest due to their potential applications in various fields, including materials science and pharmaceuticals. The presence of bromine and chlorine substituents on the thiophene ring can significantly alter the electronic properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated thiophenes, such as 4-Bromo-2-chlorothiophene, often involves bromocyclization processes and functionalization reactions. For instance, an efficient bromocyclization of ortho-substituted arylmethyl sulfides can lead to the synthesis of polyhalogenated benzothiophenes, which are structurally related to 4-Bromo-2-chlorothiophene . Additionally, the synthesis of 2-bromo-4-alkylthiophenes through regioselective lithiation and subsequent quenching with bromine demonstrates the feasibility of introducing bromine atoms onto the thiophene ring .
Molecular Structure Analysis
The molecular structure of halogenated thiophenes can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the structure of a 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one derivative was elucidated by X-ray crystallographic analysis . Similarly, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined, providing insights into the conformation and geometry of such molecules .
Chemical Reactions Analysis
Halogenated thiophenes can undergo various chemical reactions, including cross-coupling reactions, which are pivotal for creating complex organic molecules. The Suzuki coupling reaction, for example, was used to synthesize a new thiophene derivative, indicating the reactivity of brominated thiophenes in such transformations . The presence of halogens on the thiophene ring can also influence the reactivity and selectivity of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chlorothiophene can be inferred from related halogenated thiophenes. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide information on the vibrational modes of the molecule, which are influenced by the presence of bromine and chlorine atoms . Computational methods, including density functional theory (DFT), can predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity .
Scientific Research Applications
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Synthesis of Functionalized Polyhalogenated Thiophene Derivatives
- Application: “4-Bromo-2-chlorothiophene” is used in the synthesis of functionalized polyhalogenated thiophene derivatives . These derivatives have gained increased interest in many fields of science and industry .
- Method: The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-diiodothiophenes, were obtained .
- Results: Formyl derivatives of thiophenes served as the basis for the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .
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Preparation of Various Polyhalo-substituted Thiophene Carbaldehydes
- Application: “4-Bromo-2-chlorothiophene” is used in the preparation of various polyhalo-substituted thiophene carbaldehydes .
- Method: This is achieved via insertion of a carbene into C–H bonds of substituted thiophenes .
- Results: The halogen dance (HD) reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization .
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Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Application: “4-Bromo-2-chlorothiophene” can be used in the synthesis of regioregular thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them useful for electronic applications .
- Method: The synthesis involves organometallic polycondensation strategies using nickel- and palladium-based catalytic systems . Techniques such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are used .
- Results: The synthesis results in functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
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Preparation of Functionalized Thiophenes
- Application: “4-Bromo-2-chlorothiophene” is used in the preparation of functionalized thiophenes . These functionalized thiophenes can be used as building blocks in numerous chemical transformations .
- Method: The preparation involves the introduction of a second halogen atom into functionalized thiophene derivatives or functionalization of halogen-substituted thiophenes . The halogen dance (HD) reaction is utilized for preparation of iodothiophenes .
- Results: The preparation results in a set of functionalized thiophenes, including aldehydes, acids, and 2,5-diiodothiophenes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-chlorothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-4(6)7-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDTVFXCDOSSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369159 | |
Record name | 4-Bromo-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorothiophene | |
CAS RN |
32431-93-9 | |
Record name | 4-Bromo-2-chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32431-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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